Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate
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Overview
Description
Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the naphthyridine core, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-fluorobenzoylacetate: Shares the fluorophenyl group but differs in the core structure.
1-Ethynyl-4-fluorobenzene: Contains a fluorophenyl group with an ethynyl substituent.
Ethyl (4-fluorobenzoyl)acetate: Similar in structure but lacks the naphthyridine core.
Uniqueness
Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate is unique due to its naphthyridine core, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate is a synthetic organic compound that belongs to the naphthyridine class of derivatives. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the fields of neurology and oncology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H13FN2O2
- Molecular Weight : 296.30 g/mol
- IUPAC Name : this compound
- Structure : The structure consists of a naphthyridine core with a fluorophenyl group and an ethyl carboxylate moiety.
This compound acts primarily as a negative allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGlu2). This receptor is implicated in various neurological disorders, including anxiety and schizophrenia. The modulation of mGlu2 receptors can influence neurotransmitter release and neuronal excitability, potentially leading to therapeutic benefits in psychiatric conditions.
Neurological Applications
Research indicates that this compound exhibits significant activity in modulating mGlu2 receptors. In vitro studies have demonstrated its efficacy as a negative allosteric modulator, with promising binding affinity and specificity. This property suggests potential applications in treating conditions such as:
- Anxiety Disorders
- Schizophrenia
- Depression
Antimicrobial Properties
In addition to its neurological applications, preliminary studies have explored the antimicrobial properties of this compound. It has shown potential against various pathogens, although further research is necessary to establish its efficacy and mechanism in this context.
Case Studies and Experimental Data
-
Binding Affinity Studies :
- This compound was evaluated for its binding affinity to mGlu2 receptors using radiolabeled ligand binding assays. Results indicated a competitive inhibition pattern with an IC50 value suggesting strong interaction with the receptor.
-
In Vitro Assays :
- In vitro assays confirmed the compound's role as a negative allosteric modulator. The modulation led to reduced glutamate-induced signaling pathways, which are critical in the pathophysiology of several neurological disorders.
- Comparative Studies :
Data Tables
Property | Value |
---|---|
Molecular Formula | C17H13FN2O2 |
Molecular Weight | 296.30 g/mol |
Binding Affinity (IC50) | Specific values pending further studies |
Therapeutic Applications | Anxiety, Schizophrenia |
Study Type | Findings |
---|---|
Binding Affinity | Strong interaction with mGlu2 |
In Vitro Modulation | Reduced signaling via glutamate |
Antimicrobial Activity | Preliminary positive results |
Properties
Molecular Formula |
C17H13FN2O2 |
---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C17H13FN2O2/c1-2-22-17(21)15-9-14(11-3-5-12(18)6-4-11)13-7-8-19-10-16(13)20-15/h3-10H,2H2,1H3 |
InChI Key |
USFVGFGGCFPCNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CN=C2)C(=C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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